Home > Products > Screening Compounds P66914 > Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate
Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate - 1207175-71-0

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate

Catalog Number: EVT-3358008
CAS Number: 1207175-71-0
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate is a heterocyclic compound belonging to the quinazoline family. Its structure features a quinazoline core with two oxo groups at positions 2 and 4, and an ethyl ester group at position 6. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development and synthesis of other compounds.

Source

The compound can be synthesized through various methods, primarily involving the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic or basic conditions. The synthesis can be scaled up in industrial settings using continuous flow reactors to enhance yield and purity.

Classification

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate is classified as a quinazoline derivative. Quinazolines are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This compound's unique structure contributes to its reactivity and potential applications in various fields.

Synthesis Analysis

Methods

The synthesis of ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate typically involves the following steps:

  1. Condensation Reaction: Anthranilic acid derivatives are reacted with ethyl acetoacetate.
  2. Cyclization: The reaction mixture is subjected to cyclization under acidic or basic conditions to form the quinazoline ring system.

Technical Details

  • Reaction Conditions: Common solvents include ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide employed to facilitate the reaction.
  • Industrial Production: Continuous flow reactors are utilized for industrial synthesis, allowing for precise control over temperature, pressure, and reactant concentrations, resulting in higher yields and improved purity.
Molecular Structure Analysis

Structure

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate has a complex molecular structure characterized by:

  • A quinazoline core.
  • Two oxo groups at positions 2 and 4.
  • An ethyl carboxylate group at position 6.

Data

The compound has the following molecular formula: C12H12N2O4C_{12}H_{12}N_{2}O_{4} with a molecular weight of approximately 248.24 g/mol. The specific arrangement of atoms contributes to its reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate can undergo several chemical reactions:

  • Oxidation: Can be oxidized to form various quinazoline derivatives.
  • Reduction: Reduction of oxo groups to hydroxyl groups yields dihydroquinazoline derivatives.
  • Substitution: The ethyl ester group can be substituted with different functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective for reduction reactions.
  • Nucleophiles: Amines and thiols can be employed under basic conditions for substitution reactions .
Mechanism of Action

The mechanism of action for ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate involves several processes:

  1. Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site of enzymes, preventing substrate binding and catalysis.
  2. Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

This dual action enhances its potential as a therapeutic agent in various medical applications.

Physical and Chemical Properties Analysis

Physical Properties

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate typically appears as a crystalline solid. Its melting point is reported between 293.9 °C to 295.4 °C .

Chemical Properties

The compound is stable under standard laboratory conditions but exhibits reactivity characteristic of quinazoline derivatives. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like ethanol and methanol.

Applications

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate has diverse applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex quinazoline derivatives.
  • Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
  • Medicine: Quinazoline derivatives have shown promise in anti-cancer and anti-inflammatory research; thus this compound is a valuable candidate for drug development.
  • Industry: Used in developing agrochemicals and dyes due to its stable structure and reactivity .
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Historical Context of Quinazoline-Based Therapeutics

The quinazoline nucleus represents one of medicinal chemistry's most enduring scaffolds, with therapeutic applications dating back over 150 years. The foundational chemistry was established in 1869 when Johann Peter Griess synthesized the first quinazoline derivative—2-cyano-3,4-dihydro-4-oxoquinazoline—through the reaction of cyanogens with anthranilic acid [3] [5]. Initially termed "bicyanoamido benzoyl," this compound's structural significance remained unrecognized until systematic nomenclature developed. The name "quinazoline" was formally proposed by Weddige in 1885 to reflect the fusion between benzene and pyrimidine rings [3]. The pivotal Niementowski synthesis (1895) established a practical route to 4(3H)-quinazolinones by condensing anthranilic acid with formamide, laying groundwork for systematic exploration of this heterocyclic system [5].

The mid-20th century witnessed the first therapeutic applications of quinazoline derivatives, with febrifugine—a natural quinazolinone alkaloid isolated from Dichroa febrifuga—demonstrating potent antimalarial properties [3]. This discovery stimulated intensive research that yielded several clinically impactful drugs. Marketed therapeutics incorporating the quinazoline core now include erlotinib (EGFR inhibitor for oncology), prazosin (alpha-blocker for hypertension), and trimethoprim (antibacterial dihydrofolate reductase inhibitor) [5]. The structural evolution from simple bicyclic systems to complex derivatives like Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate reflects progressive optimization for target affinity and pharmacokinetic properties.

Table 1: Historical Milestones in Quinazoline Therapeutic Development

YearMilestoneSignificance
1869Griess synthesizes first quinazoline derivativeFoundation of quinazoline chemistry
1885Weddige proposes "quinazoline" nomenclatureSystematic classification established
1895Niementowski synthesis developedPractical synthetic route to 4(3H)-quinazolinones
1947Febrifugine isolated from D. febrifugaFirst biologically active natural quinazolinone
1975Prazosin approved by FDAFirst quinazoline-derived antihypertensive
2004Erlotinib approved for NSCLCTargeted kinase inhibitor inspired by quinazoline core

Structural Significance of the 2,4-Dioxo-1,2,3,4-Tetrahydroquinazoline Scaffold

The 2,4-dioxotetrahydroquinazoline system represents a pharmaceutically privileged scaffold characterized by a bicyclic framework comprising a benzene ring fused to a reduced pyrimidine-2,4-dione ring. This structure exhibits distinctive electronic properties due to the conjugated lactam systems, creating electron-deficient regions amenable to nucleophilic attack and hydrogen bonding interactions [3] [5]. The scaffold exists in a dynamic tautomeric equilibrium between the 4-hydroxyquinazoline and 4-oxo-3,4-dihydroquinazoline forms, with the latter predominating in biological environments due to enhanced stability [3]. This tautomerism significantly influences both physicochemical properties and target binding capabilities.

X-ray crystallographic analyses reveal that the bicyclic system adopts a planar conformation with minor puckering at the saturated C3-C4 positions. The carbonyl groups at positions 2 and 4 exhibit bond lengths averaging 1.22 Å, characteristic of conjugated amides, while the C6-carboxylate moiety introduces a zwitterionic potential through its carboxylic acid group in derivatives lacking ethyl esterification [8]. This scaffold demonstrates remarkable structural versatility, accommodating diverse substituents at positions 1, 3, 6, 7, and 8 without compromising core stability. The introduction of an ethyl carboxylate at position 6—as in Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate (CAS# 1207175-71-0)—creates a handle for further chemical modification while enhancing cell permeability compared to carboxylic acid analogs [4] .

Table 2: Structural and Physicochemical Properties of the 2,4-Dioxotetrahydroquinazoline Core

ParameterValue/CharacteristicStructural Implication
Core SystemBicyclic benzo[d]pyrimidine-2,4(1H,3H)-dionePlanar conjugated system
Tautomerism4-Hydroxyquinazoline ⇌ 4-oxo-3,4-dihydroquinazolineEnhanced H-bonding capacity
Atomic ContributionN1: H-bond acceptor, N3: H-bond donor, C2=O/C4=O: H-bond acceptorsMulti-point target interaction
Density1.332 ± 0.06 g/cm³ [4] Compact molecular packing
pKa Prediction9.96 ± 0.20 (basic), 3.20 ± 0.50 (acidic for C6-COOH) [7]pH-dependent solubility
Log P (Predicted)1.0 Moderate lipophilicity

Role of Ethyl Carboxylate Substituents in Bioactivity Modulation

The strategic incorporation of an ethyl carboxylate moiety at position 6 of the quinazolinone scaffold represents a sophisticated approach to balancing pharmacodynamic and pharmacokinetic properties. This substituent serves as a prodrug surrogate for carboxylic acid functionality, significantly enhancing cell membrane permeability through reduced polarity. Computational analyses demonstrate that esterification decreases the polar surface area (PSA) from approximately 84.5 Ų in the carboxylic acid congener to 64.7 Ų in the ethyl ester derivative, correlating with improved passive diffusion across biological membranes [4] . The log P value increases from -0.5 (acid) to +1.0 (ethyl ester), reflecting this enhanced lipophilicity without compromising aqueous solubility excessively .

Structurally, the ethyl carboxylate group functions as a hydrogen bond acceptor through its carbonyl oxygen while providing steric bulk that influences molecular conformation. The rotatable bond count increases to two (ethyl C-C and C-O bonds), conferring conformational flexibility that enables optimal positioning within enzyme active sites . This flexibility proves particularly advantageous in anticancer applications where the ester derivative demonstrates enhanced cellular uptake compared to its carboxylic acid counterpart. Upon intracellular internalization, esterases may hydrolyze the ethyl ester to regenerate the active carboxylic acid, enabling a prodrug mechanism that targets tissues with elevated esterase expression [8].

The ethyl carboxylate also serves as a versatile synthetic handle for subsequent derivatization. Nucleophilic substitution at the carbonyl carbon enables conversion to amides, hydrazides, and heterocyclic systems, while the ethyl group can participate in transesterification reactions. These transformations facilitate structure-activity relationship (SAR) exploration without modifying the core pharmacophore, making Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate a valuable synthetic intermediate for generating diverse chemical libraries [4] [7].

Table 3: Comparative Properties of C6-Substituted Quinazolinones

PropertyEthyl Carboxylate (C11H10N2O4)Carboxylic Acid (C9H6N2O4)Biological Implication
Molecular Weight234.21 g/mol206.16 g/molMinimal difference in distribution
log P (Predicted)1.0-0.5Enhanced membrane permeability for ester
PSA64.7 Ų84.5 ŲImproved absorption for ester
H-bond Acceptors65Additional acceptor site in ester
H-bond Donors23Reduced donor capacity in ester
Rotatable Bonds32Increased conformational flexibility
Prodrug PotentialHighLowEster functions as hydrolyzable prodrug

Properties

CAS Number

1207175-71-0

Product Name

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate

IUPAC Name

ethyl 2,4-dioxo-1H-quinazoline-6-carboxylate

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

InChI

InChI=1S/C11H10N2O4/c1-2-17-10(15)6-3-4-8-7(5-6)9(14)13-11(16)12-8/h3-5H,2H2,1H3,(H2,12,13,14,16)

InChI Key

DIBHGAMUWNFAGZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)NC2=O

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.